molecular formula C8H5FO4 B072929 3-Fluorophthalic acid CAS No. 1583-67-1

3-Fluorophthalic acid

Cat. No. B072929
CAS RN: 1583-67-1
M. Wt: 184.12 g/mol
InChI Key: BBCQSMSCEJBIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of coordination frameworks involving 3-fluorophthalic acid typically employs hydrothermal reactions. For instance, reactions involving Pb(NO3)2 and 3-fluorophthalic acid in the presence of other organic ligands have resulted in the formation of coordination polymers with distinct structural features and luminescence properties. The in situ decarboxylation of 3-fluorophthalic acid during these processes can also yield derivatives like 3-fluorobenzoic acid, demonstrating the compound's versatility in synthetic chemistry (Song et al., 2014).

Molecular Structure Analysis

3-Fluorophthalic acid-based coordination frameworks exhibit diverse molecular architectures. These include two-dimensional (2D) and three-dimensional (3D) structures, with varying coordination modes for the 3-fluorophthalic acid ligands. The structural diversity is influenced by the metal ions used and the presence of other coordinating ligands, leading to a variety of coordination geometries and supramolecular architectures. These structures are characterized by their unique bridging coordination modes and the formation of complex topologies (Cha et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 3-fluorophthalic acid in coordination chemistry involves its ability to act as a bridging ligand between metal ions, facilitating the construction of polymers with intricate network structures. The presence of the fluorine atom contributes to the unique properties of the resulting coordination polymers, including potential applications in luminescence and as sensors. The ligand's coordination behavior is critical for the formation of MOFs with desired physical and chemical properties.

Physical Properties Analysis

The physical properties of materials derived from 3-fluorophthalic acid, such as luminescence, are attributed to the π*–π transitions of the ligands within the coordination frameworks. These properties are significantly influenced by the molecular structure and the nature of the metal-ligand interactions. The study of these properties is essential for the development of functional materials for optical and electronic applications (Song et al., 2014).

Scientific Research Applications

  • Biological Transformation : One study explored the biotransformations of 3-fluorophthalic acid using mutant strains of Pseudomonas testosteroni. These mutants were found to accumulate hydroxylated products of 3-fluorophthalic acid, indicating its potential in biological processes and the synthesis of related compounds (Martin, Baker, & Ribbons, 1987).

  • Coordination Chemistry : A study on the hydrothermal synthesis of lead(II) coordination frameworks with 3-fluorophthalic acid revealed the formation of two coordination polymers with distinct structures and luminescence properties. This suggests the utility of 3-fluorophthalic acid in creating novel materials with specific luminescent characteristics (Song et al., 2014).

  • Fluorescence Studies : Research on the fluorogenic reaction of indol-3-yl acids with o-phthalaldehyde highlighted the role of 3-fluorophthalic acid in enhancing fluorescence signals, which can be crucial for analytical methods in biochemistry (Pastore, Nicola, & Lima, 1984).

  • Food Chemistry : A novel fluorometric flow-injection analytical system used 3-fluorophthalic acid derivatives for determining tannin and amino acid levels in tea, indicating its application in the analysis of food and beverage quality (Hung et al., 2010).

  • Material Science : A study on the architectures of transition metal(II) polymeric frameworks constructed from 3-fluorophthalic acid demonstrated the ability to create diverse structures with different properties, indicating its use in material science and nanotechnology (Cha et al., 2012).

  • Fluorometry in Biological Systems : Research on an enzymatic oxygen scavenging system for improved dye stability in single-molecule experiments indicated the utility of 3-fluorophthalic acid derivatives in enhancing the performance of fluorophores in complex biological systems (Aitken, Marshall, & Puglisi, 2008).

Safety And Hazards

3-Fluorophthalic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

3-fluorophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCQSMSCEJBIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935884
Record name 3-Fluorobenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorophthalic acid

CAS RN

1583-67-1
Record name 3-Fluorophthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1583-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1583-67-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Fluorobenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluorophthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-FLUOROPHTHALIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N469ZY8M2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluorophthalic acid
Reactant of Route 2
Reactant of Route 2
3-Fluorophthalic acid
Reactant of Route 3
Reactant of Route 3
3-Fluorophthalic acid
Reactant of Route 4
Reactant of Route 4
3-Fluorophthalic acid
Reactant of Route 5
Reactant of Route 5
3-Fluorophthalic acid
Reactant of Route 6
3-Fluorophthalic acid

Citations

For This Compound
77
Citations
YE Cha, X Li, X Ma, CQ Wan, XB Deng, LP Jin - CrystEngComm, 2012 - pubs.rsc.org
Reactions of transition metal(II) salts with a rigid 3-fluorophthalic acid (H2Fpht) and a flexible ligand, 1,3-bis(4-pyridyl)propane (bpp), afforded a series of coordination polymers, [Cu(Fpht…
Number of citations: 14 pubs.rsc.org
YE Cha, X Li, H Liang - Polyhedron, 2013 - Elsevier
… However, coordination polymers based on 3-fluorophthalic acid (H 2 fpht) have received less attention [11]. Perfluorinated carboxylates are significantly more acidic than non-fluorinated …
Number of citations: 10 www.sciencedirect.com
S Song, K Zhao, D Ma, R Huo, X Li - Journal of Coordination …, 2014 - Taylor & Francis
Hydrothermal reactions of Pb(NO 3 ) 2 and 3-fluorophthalic acid (H 2 Fpht) in the absence or presence of 2,2′-bipyridine (bpy) gave two coordination polymers: Pb 5 (Fpht) 4 (Fba) 2 (1…
Number of citations: 3 www.tandfonline.com
RE Martin, PB Baker, DW Ribbons - Biocatalysis, 1987 - Taylor & Francis
… Biotransformations of 3-fluorophthalic acid have been investigated using blocked mutants of … Mutant strains were grown with L-glutamic acid in the presence of 3-fluorophthalic acid as …
Number of citations: 11 www.tandfonline.com
MS Newman, S Blum - The Journal of Organic Chemistry, 1964 - ACS Publications
Condensation of 3-fluorophthalic anhydride (I) with naphthalene in o-dichlorobenzene at 95 took place only on the 2-carbonyl group to yield a mixture of 53% of 3-fluoro-2-(2-naphthoyl) …
Number of citations: 3 pubs.acs.org
YE Cha, X Li, D Ma, R Huo - European Journal of Inorganic …, 2014 - Wiley Online Library
… O) 4 ]·nH 2 O (Ln = Eu 1, n = 14; Tb 2, n = 12) and [Ln(Fpht)(HFpht)(phen)(H 2 O)] (Ln = La 3, Eu 4, Tb 5) were obtained from the one-pot reaction of Ln III ions with 3-fluorophthalic acid (…
BF Taylor, DW Ribbons - Applied and environmental microbiology, 1983 - Am Soc Microbiol
… : 4,5-dihydroxyphthalic acid to protocatechuic acid; 4-hydroxyphthalic and 4-chlorophthalic acids to 3-hydroxybenzoic and 3-chlorobenzoic acids, respectively; and 3-fluorophthalic acid …
Number of citations: 38 journals.asm.org
MS NEWMAN, EH WISEMAN - The Journal of Organic Chemistry, 1961 - ACS Publications
… oxidized to 3fluorophthalic acid in high yield by potassium permanganate in aqueous pyridine solution. Distillation of the acid gave the required 3-fluorophthalic anhydride (I). The …
Number of citations: 26 pubs.acs.org
YE Cha, X Ma, X Li, HZ Shi, HL Tan, Y Meng - Inorganic Chemistry …, 2012 - Elsevier
… In conclusion, based on 3- fluorophthalic acid (H 2 Fpht) as ligand, along with tripodal rigid 1,3,5-tris(1-imidazolyl)benzene (tib) ligand, we synthesized two coordination polymers [M(…
Number of citations: 5 www.sciencedirect.com
R Mattes, A Dorau - Zeitschrift für Naturforschung B, 1986 - degruyter.com
… The hydrogen bonding in several acid salts of 4,5-dichlorophthalic, 3,6-dichlorophthalic and 3-fluorophthalic acid have been studied by IR spectroscopy and X-ray structure analysis. …
Number of citations: 14 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.